molecular formula C8H16N4 B13479741 1-Hexyl-1h-1,2,3-triazol-4-amine

1-Hexyl-1h-1,2,3-triazol-4-amine

Cat. No.: B13479741
M. Wt: 168.24 g/mol
InChI Key: MZTJPEOYFJVGIW-UHFFFAOYSA-N
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Description

1-Hexyl-1h-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring, which is a five-membered ring containing three nitrogen atoms, is a key structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-1h-1,2,3-triazol-4-amine can be synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in a mixture of water and an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

1-Hexyl-1h-1,2,3-triazol-4-amine can be compared with other similar compounds such as:

  • 1-Benzyl-1h-1,2,3-triazole
  • 1-Propyl-1h-1,2,3-triazole
  • 1-Ethyl-1h-1,2,3-triazole

Uniqueness:

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-hexyltriazol-4-amine

InChI

InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3

InChI Key

MZTJPEOYFJVGIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(N=N1)N

Origin of Product

United States

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